Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can be synthesized by reacting 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction typically occurs under an inert atmosphere and requires an acid catalyst . The reaction conditions include maintaining a temperature range of 2-8°C to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a catalyst in various chemical reactions and as a solvent in organic synthesis.
Mechanism of Action
The mechanism by which tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt metabolic pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro moieties. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Biological Activity
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 268550-48-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
- Purity : 97%
- Storage Conditions : 2-8°C
- Boiling Point : Approximately 424.9°C at 760 mmHg
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that compounds with similar diazaspiro structures can induce apoptosis in cancer cells. For instance, derivatives have shown cytotoxic effects on various carcinoma cell lines, suggesting potential for further development as anticancer agents.
- Antimicrobial Activity : Compounds in this class have been evaluated for their antibacterial and antifungal properties. Their effectiveness against resistant strains is of particular interest in the context of rising antibiotic resistance.
- Neuroprotective Effects : Some diazaspiro compounds have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.
Anticancer Activity
A study involving similar spiro compounds demonstrated significant antiproliferative effects against several cancer cell lines, including prostate (DU145) and breast (MCF-7) cancers. The mechanism involved induction of apoptosis through mitochondrial pathways and cell cycle arrest:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | DU145 | 27.05 ± 3.9 (48h) | Apoptosis |
Compound B | MCF-7 | 41.85 ± 7.8 (72h) | Cell Cycle Arrest |
Antimicrobial Activity
In vitro tests indicated that this compound exhibits promising antimicrobial activity:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Compound |
---|---|---|
E. coli | 16 µg/mL | Ciprofloxacin |
S. aureus | 8 µg/mL | Fluconazole |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Neuroprotective Effects
Research into the neuroprotective properties of diazaspiro compounds has shown potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions like Alzheimer's disease.
Properties
IUPAC Name |
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIEGXXCABJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662858 | |
Record name | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268550-48-7 | |
Record name | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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